molecular formula C17H19NO2 B287774 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine

4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine

Cat. No. B287774
M. Wt: 269.34 g/mol
InChI Key: RTNFPIYOGMSVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties. Additionally, it has been investigated for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and take necessary precautions to avoid exposure.

Future Directions

There are several future directions for research on 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine. One direction is to further investigate its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential in combination therapy with other anticancer drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine has been achieved through various methods. One of the most common methods is the reaction of 4-bromo-1-butanol with 3-phenylprop-2-yn-1-ol in the presence of a base, followed by the reaction with morpholine. Another method involves the reaction of 4-bromo-1-butanol with 3-phenylprop-2-yn-1-ol in the presence of a palladium catalyst and a ligand, followed by the reaction with morpholine. Both methods result in the formation of this compound with high yield and purity.

Scientific Research Applications

4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been investigated for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been studied for its antibacterial and antifungal properties.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine

InChI

InChI=1S/C17H19NO2/c1-2-7-17(8-3-1)9-6-14-19-13-5-4-10-18-11-15-20-16-12-18/h1-3,7-8H,10-16H2

InChI Key

RTNFPIYOGMSVEC-UHFFFAOYSA-N

SMILES

C1COCCN1CC#CCOCC#CC2=CC=CC=C2

Canonical SMILES

C1COCCN1CC#CCOCC#CC2=CC=CC=C2

Origin of Product

United States

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